An In-Depth Technical Guide to Fmoc-N-Me-Val-OH for Researchers and Drug Development Professionals
An In-Depth Technical Guide to Fmoc-N-Me-Val-OH for Researchers and Drug Development Professionals
Fmoc-N-methyl-L-valine (Fmoc-N-Me-Val-OH) is a critical building block in modern peptide synthesis, prized for its ability to introduce N-methylation into a peptide sequence. This modification can significantly enhance the therapeutic properties of peptides by increasing their metabolic stability, improving membrane permeability, and modulating their conformation to optimize receptor binding and biological activity. This technical guide provides a comprehensive overview of the properties of Fmoc-N-Me-Val-OH, detailed experimental protocols for its use, and a workflow for its incorporation into solid-phase peptide synthesis.
Core Properties of Fmoc-N-Me-Val-OH
Fmoc-N-Me-Val-OH is a white to off-white crystalline powder.[1] Its key chemical and physical properties are summarized in the table below, providing essential data for its handling, storage, and application in peptide synthesis.
| Property | Value | References |
| Chemical Formula | C₂₁H₂₃NO₄ | [2][3] |
| Molecular Weight | 353.41 g/mol | [2] |
| CAS Number | 84000-11-3 | [2] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 187-190 °C | [2][4] |
| Optical Rotation | [α]²⁰/D −68.0±3°, c = 1% in DMF | [2] |
| Purity | ≥98.0% (HPLC) | [1][2] |
| Solubility | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate, DMSO, Acetone; Slightly soluble in water and dimethylformamide (DMF) | [5] |
| Storage Temperature | 2-8°C | [2][5] |
Spectroscopic Data
While specific spectra are dependent on the instrumentation and conditions used, the following provides an overview of expected spectroscopic characteristics for Fmoc-N-Me-Val-OH. Researchers can typically obtain lot-specific spectra from the supplier.
| Spectroscopic Technique | Key Features |
| ¹H NMR | Expected signals would correspond to the protons of the fluorenylmethoxycarbonyl (Fmoc) group, the N-methyl group, the valine side chain (isopropyl group), and the alpha-proton. |
| ¹³C NMR | Characteristic peaks for the carbonyl carbons of the carboxyl and carbamate (B1207046) groups, aromatic carbons of the Fmoc group, and aliphatic carbons of the N-methyl and valine moieties would be observed. |
| FT-IR | Prominent absorption bands are expected for the C=O stretching of the carboxylic acid and the urethane, N-H stretching (if any residual non-methylated compound is present), and C-H stretching of the aromatic and aliphatic groups. |
| Mass Spectrometry | The molecular ion peak [M+H]⁺ would be expected at approximately m/z 354.41. |
Experimental Protocols
The incorporation of Fmoc-N-Me-Val-OH into a peptide sequence via solid-phase peptide synthesis (SPPS) requires specific considerations due to the steric hindrance of the N-methyl group. The following protocols outline the key steps for its successful use.
Resin Preparation and Swelling
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Resin Selection : Choose an appropriate solid support based on the desired C-terminal functionality (e.g., Rink amide resin for a C-terminal amide or 2-chlorotrityl chloride resin for a C-terminal carboxylic acid).[2]
-
Swelling : Swell the resin in N,N-dimethylformamide (DMF) or another suitable solvent for at least 30 minutes before the first coupling step.[6]
Fmoc Deprotection
This step removes the Fmoc protecting group from the N-terminus of the growing peptide chain, preparing it for the coupling of the next amino acid.
-
Reagent Preparation : Prepare a 20% solution of piperidine (B6355638) in DMF.[2]
-
Deprotection Reaction :
-
Drain the solvent from the swollen resin.
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat the treatment with fresh 20% piperidine/DMF for another 5-10 minutes to ensure complete deprotection.
-
-
Washing : Thoroughly wash the resin with DMF to remove all traces of piperidine and the cleaved Fmoc-dibenzofulvene adduct.
Coupling of Fmoc-N-Me-Val-OH
Due to the increased steric hindrance of N-methylated amino acids, standard coupling reagents may be less effective. The use of more potent activators is recommended.[6]
-
Reagent Preparation :
-
Dissolve 4 equivalents of Fmoc-N-Me-Val-OH in DMF or N-methylpyrrolidone (NMP).[6]
-
Add 4 equivalents of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to the amino acid solution.[6]
-
Add 8 equivalents of N,N-diisopropylethylamine (DIPEA) to the mixture.[6]
-
-
Activation : Allow the mixture to pre-activate for 5 minutes at room temperature.[6]
-
Coupling Reaction :
-
Add the activated Fmoc-N-Me-Val-OH solution to the deprotected peptide-resin.
-
Agitate the reaction vessel for at least 1-2 hours at room temperature. Longer coupling times may be necessary.[6]
-
-
Monitoring the Coupling : The completion of the coupling reaction can be monitored using a qualitative test such as the bromophenol blue test, as the ninhydrin (B49086) test is not effective for secondary amines.[6]
-
Washing : After the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts.
Final Cleavage and Deprotection
Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed.
-
Reagent Preparation : Prepare a cleavage cocktail appropriate for the resin and the protecting groups used on other amino acids in the sequence. A common cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT, 82.5:5:5:5:2.5).
-
Cleavage Reaction :
-
Wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
-
Peptide Precipitation and Purification :
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold ether.
-
Dry the crude peptide and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Workflow and Diagrams
The following diagrams illustrate the key processes involved in the use of Fmoc-N-Me-Val-OH in peptide synthesis.
Caption: General workflow for solid-phase peptide synthesis (SPPS) incorporating Fmoc-N-Me-Val-OH.
Caption: Activation and coupling mechanism of Fmoc-N-Me-Val-OH during SPPS.
Conclusion
Fmoc-N-Me-Val-OH is an indispensable reagent for the synthesis of N-methylated peptides. Its incorporation can significantly improve the pharmacokinetic properties of peptide-based drug candidates. Successful synthesis requires careful consideration of the steric hindrance posed by the N-methyl group, necessitating the use of potent coupling reagents like HATU and potentially longer reaction times. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this valuable amino acid derivative in their work.
